1-(Isoxazol-4-yl)ethanone

Vue d'ensemble

Description

1-(Isoxazol-4-yl)ethanone is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Isoxazol-4-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions typically require specific catalysts and controlled conditions to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and efficient synthesis techniques to produce the compound on a larger scale.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Isoxazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of new compounds with altered properties.

Substitution: Substitution reactions involving nucleophiles or electrophiles can introduce new functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include nitrile oxides, hydroxylamine, and various catalysts such as platinum and gold salts . Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products: The major products formed from these reactions include substituted isoxazoles, which can exhibit different biological activities and chemical properties .

Applications De Recherche Scientifique

Medicinal Chemistry

1-(Isoxazol-4-yl)ethanone has been explored for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Research indicates that isoxazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains by inhibiting DNA gyrase activity, which is crucial for bacterial DNA replication.

- Anti-inflammatory Effects : Isoxazole derivatives have been studied for their ability to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

- Anticancer Properties : Several studies have reported the cytotoxic effects of isoxazole derivatives on cancer cell lines. For example, compounds derived from this compound have been linked to the inhibition of tumor growth in prostate cancer models .

Biological Studies

The compound's ability to interact with various biological targets has made it a subject of interest in pharmacological research:

- Androgen Receptor Modulation : Research has demonstrated that certain isoxazole derivatives can inhibit androgen receptor activity, providing a potential therapeutic avenue for castration-resistant prostate cancer .

- Neuroprotective Effects : Isoxazole-based compounds are being investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease. These compounds may act as multitarget-directed ligands (MTDLs), addressing multiple pathological mechanisms simultaneously .

Material Science

In addition to biological applications, this compound serves as a valuable building block in organic synthesis:

- Synthesis of Specialty Chemicals : The compound can be utilized as an intermediate in the synthesis of more complex molecules used in various industrial applications, including agrochemicals and polymers.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-(Isoxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparaison Avec Des Composés Similaires

Isoxazole: The parent compound of 1-(Isoxazol-4-yl)ethanone, known for its wide range of biological activities.

Thiadiazole: Another five-membered heterocycle with similar biological properties.

Oxadiazole: A related compound with applications in medicinal chemistry.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Activité Biologique

1-(Isoxazol-4-yl)ethanone, a compound with the molecular formula C5H5NO, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

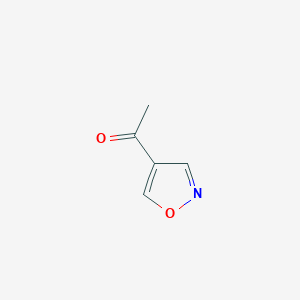

This compound features an isoxazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:

This compound is characterized by the presence of a carbonyl group attached to an isoxazole moiety, influencing its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions and signaling cascades.

- Receptor Modulation : It has been shown to interact with various receptors, potentially influencing processes such as inflammation and cancer cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives containing the isoxazole structure could inhibit tubulin polymerization, a critical process in cancer cell division . Furthermore, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including HeLa and A549 cells .

Anti-inflammatory Properties

In vitro studies have suggested that this compound possesses anti-inflammatory activity. This activity can be evaluated through assays measuring the inhibition of protein denaturation and membrane stabilization in human red blood cells (RBCs) . The compound's ability to reduce inflammation-related markers indicates its potential as a therapeutic agent in inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this compound may share similar properties .

Synthesis and Evaluation

Recent studies have focused on synthesizing novel derivatives of isoxazole compounds, including this compound. These derivatives were evaluated for their biological activities across different assays:

| Compound | Activity Type | Target Cell Lines | Efficacy |

|---|---|---|---|

| This compound | Anticancer | HeLa, A549 | Significant cytotoxicity observed |

| This compound | Anti-inflammatory | Human RBCs | Inhibition of protein denaturation |

| Similar Derivatives | Antimicrobial | Various Bacterial Strains | Effective against multiple strains |

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. In these studies, the compound demonstrated dose-dependent effects on inflammation and tumor growth inhibition . For example, in models of induced edema, treatment with the compound resulted in significant reductions in swelling compared to control groups.

Q & A

Q. Basic: What are the standard synthetic routes for 1-(Isoxazol-4-yl)ethanone, and how are reaction conditions optimized?

Answer:

The synthesis of this compound typically involves cyclization reactions using acetylacetone and aryl oximes under alkaline conditions. For example, sodium hydroxide in methanol at 0–5°C facilitates the formation of the isoxazole ring . Key parameters for optimization include:

- Temperature control (e.g., maintaining 0–5°C to prevent side reactions) .

- Solvent selection (methanol or ethanol for solubility and reaction efficiency) .

- Reaction time (monitored via TLC with pet. ether:ethyl acetate (70:30) as the mobile phase) .

Yield and purity are maximized by quenching the reaction in ice and recrystallizing the precipitate .

Q. Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?

Answer:

Standard characterization methods include:

- NMR spectroscopy : Proton NMR (¹H, 400 MHz) identifies aromatic protons and ketone groups, while ¹³C NMR confirms carbonyl and heterocyclic carbon signals .

- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress (e.g., pet. ether:ethyl acetate (70:30) solvent system) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. Basic: How do substituent positions on the isoxazole ring influence the compound’s reactivity?

Answer:

Comparative studies of isoxazole derivatives show that substituents alter electronic and steric effects:

- Methyl groups at the 2-position (e.g., 1-(4-Methyloxazol-2-yl)ethanone) increase steric hindrance, reducing nucleophilic substitution rates .

- Electron-withdrawing groups (e.g., nitro) at the 3-position enhance electrophilic reactivity at the ketone moiety .

A structural analysis table comparing derivatives (e.g., similarity scores and reactivity trends) can guide synthetic modifications .

Q. Advanced: How can computational methods predict the biological interactions of this compound?

Answer:

Advanced studies employ:

- Molecular docking : To simulate binding with enzymes (e.g., cytochrome P450) or receptors, using software like AutoDock Vina .

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., ketone oxygen as a nucleophilic target) .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP ~3.7, indicating moderate lipophilicity) .

Q. Advanced: What strategies minimize side reactions during functionalization of this compound?

Answer:

To suppress undesired byproducts:

- Protecting groups : Temporarily shield the ketone (e.g., acetal formation) during substitutions at the isoxazole ring .

- Catalyst optimization : Use palladium catalysts for cross-coupling reactions to enhance regioselectivity .

- Low-temperature conditions : Reduce decomposition (e.g., -20°C for Grignard additions) .

Mechanistic studies (e.g., kinetic isotope effects) further clarify reaction pathways .

Q. Advanced: How does this compound interact with thiol-containing biomolecules?

Answer:

The ketone group reacts with cysteine residues in enzymes, forming mixed disulfides that inhibit activity (e.g., antimicrobial effects via thioredoxin reductase disruption) . Methodological insights:

- Thiol trapping assays : Use Ellman’s reagent (DTNB) to quantify free thiols post-reaction .

- X-ray crystallography : Resolves enzyme-inhibitor complexes to identify binding motifs .

Toxicity assessments (e.g., IC₅₀ values) are critical for therapeutic applications .

Q. Advanced: What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Answer:

Key challenges include:

- Purification at scale : Column chromatography is impractical; alternatives like crystallization or distillation are prioritized .

- Solvent recovery : Methanol recycling reduces costs and environmental impact .

- Batch consistency : Statistical design of experiments (DoE) optimizes parameters (e.g., pH, stirring rate) for reproducibility .

Propriétés

IUPAC Name |

1-(1,2-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(7)5-2-6-8-3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULYCJGJKAKCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609687 | |

| Record name | 1-(1,2-Oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83259-37-4 | |

| Record name | 1-(1,2-Oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.